molecular formula C9H11N3O2 B377440 N-[3-(carbamoylamino)phenyl]acetamide CAS No. 720670-20-2

N-[3-(carbamoylamino)phenyl]acetamide

Cat. No.: B377440
CAS No.: 720670-20-2
M. Wt: 193.2g/mol
InChI Key: GVNXANNAMKHSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(carbamoylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine and subsequent carbamoylation. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

N-[3-(carbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(carbamoylamino)phenyl]acetamide involves the inhibition of NS3 protease, a serine protease essential for the replication of certain viruses . By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism is particularly relevant in the context of HIV and HCV infections.

Comparison with Similar Compounds

  • N-[3-(aminocarbonyl)phenyl]acetamide
  • N-[3-(carbamoylamino)phenyl]propionamide
  • N-[3-(carbamoylamino)phenyl]butyramide

Comparison: N-[3-(carbamoylamino)phenyl]acetamide is unique due to its specific inhibitory action on NS3 protease, which is not commonly observed in other similar compounds. Its structural features, such as the carbamoylamino group, contribute to its high affinity for the protease active site, making it a potent inhibitor. Other similar compounds may have different substituents that alter their binding affinity and inhibitory activity.

Properties

IUPAC Name

N-[3-(carbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXANNAMKHSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720670-20-2
Record name N-[3-(carbamoylamino)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(carbamoylamino)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(carbamoylamino)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(carbamoylamino)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(carbamoylamino)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(carbamoylamino)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(carbamoylamino)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.